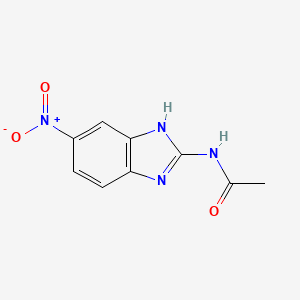![molecular formula C13H22O4 B14353249 Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate CAS No. 91976-36-2](/img/no-structure.png)
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is an organic compound with the molecular formula C13H22O4 It is a derivative of cyclopentane, featuring an acetyloxy group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate typically involves the esterification of 3-(acetyloxy)-2,2,4-trimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Yields 3-(acetyloxy)-2,2,4-trimethylcyclopentanol and methanol.
Oxidation: Can produce a variety of oxidized products depending on the reaction conditions.
Substitution: Leads to the formation of new ester or ether derivatives.
Applications De Recherche Scientifique
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester group can also be hydrolyzed to release methanol, which can be metabolized by the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is unique due to its cyclopentane ring structure and the presence of both acetyloxy and ester functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 91976-36-2 | |
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
methyl 2-(3-acetyloxy-2,2,4-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C13H22O4/c1-8-6-10(7-11(15)16-5)13(3,4)12(8)17-9(2)14/h8,10,12H,6-7H2,1-5H3 |
Clé InChI |
IPUCQFXOIXVTGS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1OC(=O)C)(C)C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)


![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
